2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione

Rivaroxaban Synthesis Chiral Intermediate Enantiomeric Purity

2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione (CAS 232923-93-2) is a chiral phthalimide derivative that serves as a critical advanced intermediate in the industrial synthesis of Rivaroxaban, a direct oral Factor Xa inhibitor. Its structure combines an (S)-configured phenylalanine backbone, a morpholine amide, and a phthalimide protecting group, defining its irreplaceable role in constructing the oxazolidinone core of the active pharmaceutical ingredient (API).

Molecular Formula C21H20N2O4
Molecular Weight 364.4 g/mol
CAS No. 232923-93-2
Cat. No. B13588518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione
CAS232923-93-2
Molecular FormulaC21H20N2O4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H20N2O4/c24-19-16-8-4-5-9-17(16)20(25)23(19)18(14-15-6-2-1-3-7-15)21(26)22-10-12-27-13-11-22/h1-9,18H,10-14H2/t18-/m0/s1
InChIKeyUUCVKLWHONNUJM-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione: A Stereospecific Rivaroxaban Intermediate


2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione (CAS 232923-93-2) is a chiral phthalimide derivative that serves as a critical advanced intermediate in the industrial synthesis of Rivaroxaban, a direct oral Factor Xa inhibitor [1]. Its structure combines an (S)-configured phenylalanine backbone, a morpholine amide, and a phthalimide protecting group, defining its irreplaceable role in constructing the oxazolidinone core of the active pharmaceutical ingredient (API).

Why Stereochemistry and Functional Group Placement in 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione Prevents Generic Substitution


Generic substitution fails because the rivaroxaban synthetic pathway demands strict stereochemical fidelity at the phenylalanine-derived chiral center to ensure the final API's (S)-enantiomeric purity, which is essential for its pharmacological activity [1]. Using the (R)-enantiomer or other N-phthaloyl amino acid derivatives lacking the morpholine moiety would lead to an entirely different reaction sequence, producing an inactive (R)-Rivaroxaban or failing to form the critical oxazolidinone ring system. The simultaneous presence of the phthalimide protecting group and the morpholine amide in a single, correctly configured molecule is non-negotiable for the convergent step that defines the process's yield and purity [1].

Quantitative Evidence Guide: Comparing 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione to its Closest Analogs


Stereochemical Fidelity: (S)-Enantiomer vs. (R)-Enantiomer in Rivaroxaban Synthesis

The (S)-enantiomer (Target Compound) is the required substrate for the subsequent cyclization step to form the (5S)-oxazolidinone ring, the pharmacophore of rivaroxaban [1]. The (R)-enantiomer (Comparator), if used, would lead to the synthesis of (R)-Rivaroxaban, a stereoisomer with significantly reduced Factor Xa inhibitory activity, or would fail to react under the optimized conditions [2].

Rivaroxaban Synthesis Chiral Intermediate Enantiomeric Purity

Synthetic Pathway Convergence: Morpholine Amide Intermediate vs. Glycidyl Phthalimide Route

The compound's pre-formed morpholine amide group is essential for a key convergent synthesis step described in patent literature, reacting directly with a substituted aniline to form the oxazolidinone core [1]. An alternative route using a simpler analog, (S)-N-glycidyl phthalimide (CAS 161596-47-0), requires an additional, low-yielding epoxide-opening step and subsequent amidation to introduce the morpholine moiety, which complicates the process and reduces overall atom economy [1].

Synthetic Efficiency Process Chemistry Oxazolidinone Formation

Functionality Contrast: Pre-built Morpholine Amide vs. Simple N-Phthaloyl Amino Acid

The target compound possesses a robust morpholine amide bond that withstands the phthalimide deprotection and subsequent acylation steps, as opposed to a standard N-phthaloyl-L-phenylalanine (CAS 5123-55-7) [1]. A comparator like N-phthaloyl-L-phenylalanine lacks the morpholine unit entirely, meaning it cannot be used in the convergent synthesis without a complete re-engineering of the synthetic pathway to introduce the morpholine function later.

Chemical Intermediate Functional Group Compatibility Amide Bond Stability

Validated Applications for 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione in R&D and GMP Manufacturing


GMP Production of Rivaroxaban Active Pharmaceutical Ingredient (API)

This is the primary and most well-established application for this intermediate. As demonstrated in patent CN104086539A, the compound is used in a convergent synthesis that reacts with 4-(4-aminophenyl)-3-morpholone to directly build the characteristic oxazolidinone scaffold of rivaroxaban [1]. The structural integrity of the compound, specifically its (S)-stereochemistry and pre-formed morpholine amide, is critical for achieving high yields and the required enantiomeric purity in the final API.

Synthesis of Isotopically Labeled Rivaroxaban for Metabolism and Pharmacokinetic Studies

As a predictable, late-stage intermediate, this phthalimide derivative is an ideal starting point for the introduction of isotopic labels (e.g., 13C or 14C) to synthesize radiolabeled or stable isotope-labeled Rivaroxaban. Using this specific intermediate, as opposed to a simpler precursor, allows for the label to be introduced later in the synthesis, minimizing isotopic dilution and costly loss of the label-bearing reagent [1].

Discovery of Novel Factor Xa Inhibitors via Derivative Synthesis

Medicinal chemists can use this compound as a scaffold to explore structure-activity relationships (SAR) around the oxazolidinone core. By substituting the 4-(4-aminophenyl)-3-morpholone coupling partner with various aniline derivatives, libraries of analogues can be generated. The compound's chirality provides a pre-resolved starting point, ensuring that all resulting analogues are homochiral, a critical requirement for meaningful SAR interpretation in drug discovery [1].

Process Validation and Impurity Reference Standard Development

In quality control and process development, this compound itself, as well as its enantiomer and process-related impurities (e.g., from incomplete deprotection, oxidation, or batch-to-batch variability), serves as a vital reference standard [1]. Procuring a highly pure batch of this specific intermediate is the first step in developing a validated, stability-indicating HPLC method to monitor the rivaroxaban manufacturing process and ensure final API purity.

Quote Request

Request a Quote for 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.